![molecular formula C17H18N2O2 B5613875 2-(butyrylamino)-N-phenylbenzamide CAS No. 30006-31-6](/img/structure/B5613875.png)
2-(butyrylamino)-N-phenylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of 2-(butyrylamino)-N-phenylbenzamide derivatives can involve one-pot three-component reactions using specific reagents and conditions. For example, novel derivatives have been prepared by one-pot synthesis involving specific starting materials and ionic liquids as the medium, offering advantages like good yields, straightforward protocols, and environmental friendliness (Satyanarayana et al., 2021).
Molecular Structure Analysis
The molecular structure and photochemical behavior of N-phenyl substituted compounds show that the introduction of N-phenyl substituents leads to changes in molecular geometry, impacting their photochemical properties (Yang et al., 2002). Moreover, the molecular structure of specific N-phenylbenzamide derivatives has been analyzed through single crystal X-ray diffraction and DFT calculations, shedding light on the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
N-Phenylbenzamides undergo various chemical reactions, including hypervalent-iodine-mediated oxidative coupling and metal-free rearrangements leading to new compound formations (Shang et al., 2014). Palladium-catalyzed reactions and multicomponent carbonylative approaches have been used to synthesize functionalized derivatives, displaying diverse chemical reactivities and product formations (Mancuso et al., 2014).
Physical Properties Analysis
The physical properties of 2-(butyrylamino)-N-phenylbenzamide and its derivatives, such as solubility and crystallinity, can vary significantly depending on their molecular structure and intermolecular interactions. These properties are essential for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other compounds, are influenced by the compound's structure. N-Phenylbenzamide derivatives exhibit varied chemical behaviors based on their substitution patterns and reaction conditions. Studies have detailed the mechanisms, kinetics, and pathways of their thermal and hydrolytic degradation processes, contributing to a deeper understanding of their stability and reactivity under different conditions (Broadbelt et al., 1994).
properties
IUPAC Name |
2-(butanoylamino)-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-2-8-16(20)19-15-12-7-6-11-14(15)17(21)18-13-9-4-3-5-10-13/h3-7,9-12H,2,8H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUPEBFGXBVLOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401280655 |
Source
|
Record name | 2-[(1-Oxobutyl)amino]-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401280655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30006-31-6 |
Source
|
Record name | 2-[(1-Oxobutyl)amino]-N-phenylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30006-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(1-Oxobutyl)amino]-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401280655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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